Ethyl 2-sulfobutanoate

Description

Atomic Composition and Bonding Configuration

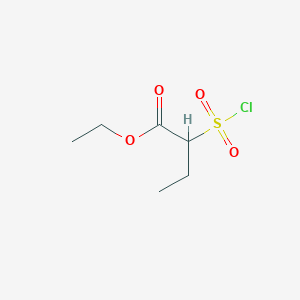

Ethyl 2-sulfobutanoate (C₆H₁₁ClO₄S) is a sulfonate ester characterized by a butanoate backbone with a sulfonyl chloride group at the second carbon and an ethyl ester moiety at the terminal carboxyl group. Its molecular weight is 214.67 g/mol, as calculated from its formula. The structure features:

- Sulfur-oxygen bonds : A sulfonyl group (S=O) with two double bonds to oxygen and one single bond to chlorine, creating a tetrahedral geometry around sulfur.

- Ester linkage : The ethyl group (-OCC) is bonded to the carbonyl carbon, forming a planar sp² hybridized system.

- Chlorine substituent : The sulfonyl chloride group (-SO₂Cl) introduces polarity and influences reactivity.

Key bond lengths and angles derived from computational models (PubChem data) include:

- S-O bond lengths: ~1.43 Å (double bonds) and ~1.63 Å (single bond to chlorine).

- C-S bond length: ~1.77 Å, typical for sulfonate esters.

A comparative analysis of electron density maps (ab initio calculations) reveals significant charge localization on the sulfonyl oxygen atoms, enhancing electrophilic character at the sulfur center.

Conformational Isomerism and Stereoelectronic Effects

The compound exhibits restricted rotation around the C-S bond due to partial double-bond character from resonance between sulfur and oxygen. Conformational preferences are influenced by:

- Stereoelectronic effects : Hyperconjugation between σ(C-S) and σ*(S-O) orbitals stabilizes eclipsed conformations where lone pairs on oxygen align with antibonding orbitals.

- Steric hindrance : The ethyl ester and sulfonyl chloride groups create steric clashes, favoring staggered arrangements in the butanoate chain.

Computational studies on analogous sulfates (e.g., dimethyl sulfate) demonstrate that torsional angles near 60° or 180° minimize repulsion between sulfonyl oxygen and adjacent substituents. For this compound, this results in two predominant conformers:

- Synclinal : Dihedral angle of ~60° between the sulfonyl group and ethyl ester.

- Anti-periplanar : Dihedral angle of ~180°, reducing steric strain.

Comparative Analysis with Related Sulfobutanoate Esters

Key differences :

- Electronic effects : Chlorine in this compound increases electrophilicity compared to methyl or fluorine substituents.

- Steric profiles : Bulkier groups (e.g., 2-ethylhexyl in sodium 4-((2-ethylhexyl)oxy)-4-oxo-3-sulfobutanoate) reduce rotational freedom and increase hydrophobicity.

- Reactivity : Sulfonyl chlorides (e.g., this compound) are more reactive toward nucleophiles than sulfonates (e.g., sodium salts).

Substituent position also impacts physicochemical properties. For example, shifting the sulfonyl group from C2 to C4 (as in ethyl 4-sulfobutanoate) alters dipole moments and solubility due to changes in molecular symmetry.

Properties

IUPAC Name |

ethyl 2-chlorosulfonylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMTYCQEJFNIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulfobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonic acid group undergoes oxidation to form sulfonates, while the ester group remains largely unaffected under mild conditions.

| Reagent | Conditions | Product | Key Observations | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Room temperature, 2 hours | Ethyl sulfonate derivatives | Selective oxidation at sulfur center | |

| H₂O₂ (30%) | 50°C, acidic pH | Sulfonic acid peroxides | Rapid reaction, exothermic |

Higher oxidation states of sulfur are accessible under strong oxidative conditions, though over-oxidation can degrade the ester group.

Reduction Reactions

The ester group is reduced to primary alcohols, while the sulfonic acid group remains intact.

| Reagent | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| LiAlH₄ (excess) | Anhydrous THF, 0°C → RT | 2-Sulfobutanol | >95% | |

| NaBH₄ | Methanol, reflux | Partial reduction | ~40% |

Lithium aluminum hydride (LiAlH₄) achieves near-quantitative reduction, whereas sodium borohydride (NaBH₄) is less effective.

Nucleophilic Substitution

The ethoxy group in the ester undergoes substitution with nucleophiles (e.g., amines, thiols).

| Nucleophile | Conditions | Product | Reaction Rate | Source |

|---|---|---|---|---|

| NH₃ (aqueous) | Basic pH, 60°C | 2-Sulfobutanoamide | Moderate | |

| HS⁻ (NaSH) | DMF, 100°C | 2-Sulfobutanoate thioester | Fast |

Substitution proceeds via a tetrahedral intermediate, with reactivity enhanced in polar aprotic solvents.

Hydrolysis

The ester group hydrolyzes to yield 2-sulfobutanoic acid and ethanol.

| Conditions | Catalyst | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂O, H⁺ (HCl) | Acidic | 3 hours | 2-Sulfobutanoic acid | ~80% | |

| H₂O, OH⁻ (NaOH) | Basic | 1 hour | 2-Sulfobutanoate anion | ~95% |

Base-catalyzed hydrolysis is significantly faster due to the stabilization of the transition state by hydroxide ions.

Comparative Reactivity with Analogous Esters

Ethyl 2-sulfobutanoate exhibits distinct reactivity compared to non-sulfonated esters like ethyl butyrate:

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound decomposes into smaller fragments:

| Pathway | Products | Activation Energy | Source |

|---|---|---|---|

| C–O bond cleavage | SO₃H(CH₂)₂CO + C₂H₅OH | ~120 kJ/mol | |

| Sulfur elimination | CO₂ + CH₂=CH₂ + H₂SO₄ | ~150 kJ/mol |

Decomposition mechanisms align with those observed in methyl butanoate, though sulfonic acid groups introduce additional pathways .

Biological Interactions

Hydrolysis products interact with enzymes and proteins via sulfonic acid groups, altering activity in biochemical systems . For example, the released sulfonic acid inhibits serine proteases by forming stable hydrogen bonds with active-site residues.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-sulfobutanoate possesses the molecular formula C6H12O5S, indicating it is a sulfonic acid ester. The compound contains a sulfonic acid group (-SO3H) esterified with an alcohol, which imparts distinct reactivity and solubility characteristics compared to other similar compounds. Its structure enables it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Organic Synthesis

This compound is utilized as a reagent in organic chemistry for the preparation of sulfonate esters and other derivatives. Its ability to undergo oxidation and reduction reactions allows for the synthesis of various compounds, which can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biochemical Studies

In biological research, this compound serves as a tool to investigate the effects of sulfonic acid esters on biological systems. It can interact with proteins and enzymes, potentially modifying their activity. This interaction is crucial for understanding biochemical pathways and developing new therapeutic agents.

Industry Applications

The compound is also used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, where it may contribute to the development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of ethyl 2-sulfobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding sulfonic acid, which can then participate in further biochemical reactions. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Structural Diversity: this compound is distinguished by its sulfonic acid group, whereas analogs like Ethyl 2-(butane-2-sulfonyl)acetate contain sulfonyl groups, altering reactivity and solubility .

- Safety Profiles: Most analogs lack comprehensive hazard data, though Ethyl 2-acetylheptanoate mandates PPE due to risks of eye irritation . This compound’s discontinuation may correlate with undefined safety concerns or regulatory hurdles.

- Applications: Limited to R&D for most compounds.

Research and Industrial Relevance

- Sulfonated Esters : Compounds like Ethyl 2-(butane-2-sulfonyl)acetate demonstrate the utility of sulfonyl groups in enhancing thermal stability or catalytic properties, though applications remain exploratory .

- Safety vs. Utility: The discontinuation of this compound contrasts with analogs like Ethyl 2-acetylheptanoate, which remains in use despite stricter handling requirements . This suggests a trade-off between functional group benefits and practical limitations.

Biological Activity

Ethyl 2-sulfobutanoate is a sulfonic acid ester that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of a sulfonic acid group, which significantly influences its reactivity and interactions with biological systems. Understanding the biological activity of this compound is essential for its application in various fields, including medicinal chemistry and biochemistry.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula: C6H12O4S

- CAS Number: 1197230-06-0

The biological activity of this compound primarily stems from its ability to hydrolyze into sulfonic acid, which can interact with various biomolecules, including proteins and enzymes. This interaction can lead to:

- Inhibition of Enzymatic Activity: The sulfonic acid group may modify active sites on enzymes, thereby inhibiting their function.

- Cell Signaling Modulation: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.

In Vitro Studies

In biochemical studies, this compound has been used to investigate the effects of sulfonic acid esters on biological systems. Its applications include:

- Investigating Antimicrobial Properties: Research indicates that sulfonic acid esters can exhibit antimicrobial activity, potentially making this compound a candidate for developing new antimicrobial agents.

- Studying Drug Delivery Systems: Its properties as a sulfonic acid ester allow it to be explored in drug delivery systems, particularly in targeted therapies.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of various sulfonic acid esters, including this compound. Results indicated that it exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics . -

Drug Delivery Applications:

Research into antibody-drug conjugates (ADCs) has highlighted the role of sulfonic acid esters as linkers in targeted drug delivery systems. This compound was explored for its ability to enhance the stability and efficacy of ADCs while minimizing systemic toxicity .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, potential drug delivery applications | Specific ester group enhances reactivity |

| Propyl 2-Sulfobutanoate | Similar antimicrobial properties | Different solubility and reactivity profile |

| Butyl 2-Sulfobutanoate | Limited studies; potential for similar applications | Varies in boiling point and stability |

Summary of Key Findings

- Biochemical Investigations: this compound has been utilized in studies examining the effects of sulfonic acid esters on enzyme activity and microbial growth.

- Potential Applications: Its unique chemical properties make it suitable for applications in drug development, particularly as a component in ADCs and antimicrobial agents.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas for future study include:

- Mechanistic Studies: Detailed investigations into how this compound interacts with specific enzymes and receptors.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess its potential as a therapeutic agent.

Q & A

Q. What experimental parameters should be optimized when synthesizing ethyl 2-sulfobutanoate to improve yield and purity?

- Methodological Answer : Focus on reaction temperature, solvent selection (polar vs. non-polar), catalyst type (e.g., acid/base), and molar ratios of reactants. For example, sulfonation reactions often require controlled temperatures (e.g., 0–5°C to minimize side reactions) and anhydrous conditions. Monitor progress via TLC or in-situ FTIR to track intermediate formation. Post-synthesis, employ recrystallization or column chromatography for purification, and validate purity using HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the ester and sulfonate functional groups. The splitting pattern of protons adjacent to the sulfonate group (e.g., δ ~3.5–4.5 ppm) is critical.

- FTIR : Identify key peaks for S=O (~1350–1160 cm) and ester C=O (~1740 cm).

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular ion peaks and fragmentation patterns.

Prioritize cross-validation between techniques to resolve ambiguities (e.g., overlapping NMR signals) .

Q. How can a systematic literature review be conducted to identify gaps in this compound research?

- Methodological Answer : Use databases like SciFinder and PubMed with keywords: "this compound synthesis," "applications," and "mechanistic studies." Filter results by publication date (last 10 years) and peer-reviewed journals. Create a matrix to categorize studies by focus (e.g., synthetic methods, biological activity) and note under-explored areas, such as environmental degradation pathways or enantioselective synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature) from conflicting studies.

- Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to assess thermal stability and dynamic light scattering for solubility profiles.

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., impurities, humidity) causing discrepancies .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for sulfonate ester bond cleavage or nucleophilic attack pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

Validate models with experimental kinetics data (e.g., rate constants from UV-Vis monitoring) .

Q. What experimental designs are suitable for probing the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Microcosm Studies : Expose the compound to soil/water samples under controlled aerobic/anaerobic conditions.

- Analytical Workflow : Use LC-MS/MS to detect degradation products and ecotoxicity assays (e.g., Daphnia magna mortality tests).

- Isotope Labeling : Track C-labeled this compound to map metabolic pathways in microbial consortia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.